6-Nitropyrene-1,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitropyrene-1,9-diol is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a nitro group (-NO2) and two hydroxyl groups (-OH) attached to the pyrene ring system. Pyrene derivatives are known for their photophysical and electronic properties, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyrene-1,9-diol typically involves the nitration of pyrene followed by hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Nitropyrene-1,9-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of pyrenequinones.
Reduction: Formation of 6-aminopyrene-1,9-diol.
Substitution: Formation of halogenated pyrene derivatives.
Scientific Research Applications
6-Nitropyrene-1,9-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitropyrene-1,9-diol involves its interaction with molecular targets such as DNA and proteins. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutagenic and carcinogenic effects. The hydroxyl groups enhance its solubility and reactivity, facilitating its interactions with biological molecules .
Comparison with Similar Compounds
1-Nitropyrene: Another nitro derivative of pyrene, known for its mutagenic properties.
6-Nitrochrysene: A nitro derivative of chrysene, also studied for its toxicological effects.
9-Nitroanthracene: A nitro derivative of anthracene, with similar environmental and health concerns.
Uniqueness: 6-Nitropyrene-1,9-diol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical and biological properties. Its dual functionalization allows for diverse reactivity and applications, setting it apart from other nitro-PAHs .
Properties
CAS No. |
192703-89-2 |
---|---|
Molecular Formula |
C16H9NO4 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
6-nitropyrene-1,9-diol |
InChI |
InChI=1S/C16H9NO4/c18-13-6-2-8-1-3-9-12(17(20)21)5-4-10-14(19)7-11(13)15(8)16(9)10/h1-7,18-19H |
InChI Key |
KYROJEIDPHITPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.